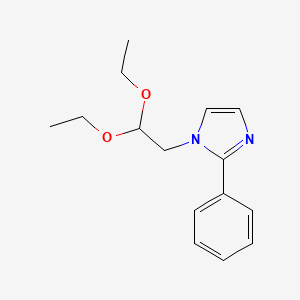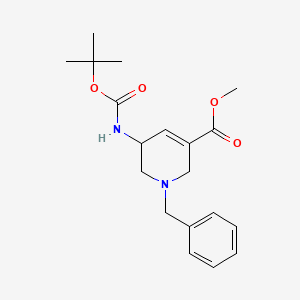
Methyl 1-benzyl-5-(tert-butoxycarbonylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "Methyl 1-benzyl-5-(tert-butoxycarbonylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate" is a chemical entity that appears to be a derivative of tetrahydropyridine with a tert-butoxycarbonylamino protecting group and a benzyl group. This structure suggests that it could be a useful intermediate in the synthesis of various biologically active compounds, including amino acids and peptidomimetics.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that introduce various functional groups to the core structure. For instance, the synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate was achieved using a Hofmann rearrangement mediated by trichloroisocyanuric acid, which tolerates a wide range of functional groups . Another related compound, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, was prepared from L-serine and demonstrated reactivity in Michael additions and Diels–Alder reactions, leading to cyclopropyl-containing amino acids . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to the one described often includes a tetrahydropyridine ring, which can be functionalized at various positions. For example, the synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester involved regioselective functionalization of the ring nitrogens and the amino group . The molecular structure is crucial for the biological activity and the potential to act as a dipeptidomimetic.
Chemical Reactions Analysis
The compound's reactivity can be inferred from similar structures, which have been shown to participate in various chemical reactions. Cycloadditions, for example, have been studied with compounds like methyl (S)-1-tert-butoxycarbonyl-3-[(E)-cyanomethylidene]-2-pyrrolidinone-5-carboxylate, leading to optically active spiro compounds and racemic products under different conditions . These reactions are indicative of the potential transformations that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized using spectroscopic methods like FTIR, NMR, and X-ray crystallography. For instance, the characterization of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate derivatives provided insights into their molecular and crystal structures, stabilized by intramolecular hydrogen bonds . These properties are essential for understanding the compound's stability, reactivity, and suitability for further chemical modifications.
properties
IUPAC Name |
methyl 1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3,6-dihydro-2H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)20-16-10-15(17(22)24-4)12-21(13-16)11-14-8-6-5-7-9-14/h5-10,16H,11-13H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAIGPGUHJPGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC(=C1)C(=O)OC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

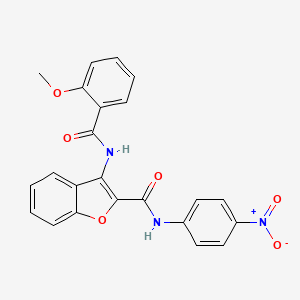
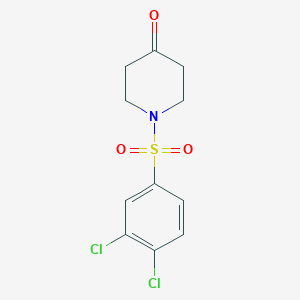
![(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3019891.png)
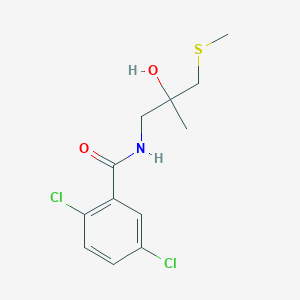
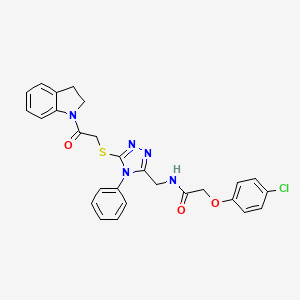
![4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3019896.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B3019898.png)
![N-[4-({4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}amino)phenyl]acetamide](/img/structure/B3019900.png)
![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B3019902.png)
![1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3019903.png)

![methyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3019906.png)

